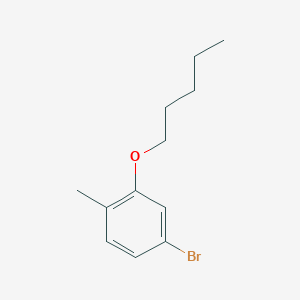

4-Bromo-1-methyl-2-(pentyloxy)benzene

Description

4-Bromo-1-methyl-2-(pentyloxy)benzene (CAS No. 1309932-69-1) is a brominated aromatic compound with the molecular formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol . It features a bromine atom at the para position, a methyl group at the ortho position, and a pentyloxy chain (C₅H₁₁O) at the meta position relative to the bromine. This compound is classified as a building block in organic synthesis, with a purity of ≥97% . Its structure combines electron-withdrawing (bromine) and electron-donating (pentyloxy) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

4-bromo-1-methyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-9-11(13)7-6-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQCYDASHLTUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(pentyloxy)benzene typically involves the bromination of 1-methyl-2-(pentyloxy)benzene. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-2-(pentyloxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry

4-Bromo-1-methyl-2-(pentyloxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

- Oxidation Reactions : The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

- Reduction Reactions : The bromine atom can be reduced to form hydrogenated compounds.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Substitution | NaOCH3, KOtBu in DMSO | Substituted benzene derivatives |

| Oxidation | KMnO4, CrO3 | Carboxylic acids or aldehydes |

| Reduction | LiAlH4, Pd/C | Hydrogenated benzene derivatives |

Biology

Research indicates that 4-Bromo-1-methyl-2-(pentyloxy)benzene exhibits potential biological activity. Its interactions with biomolecules are being investigated for various applications:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which may help mitigate oxidative stress linked to diseases such as cancer and neurodegenerative disorders .

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It acts as a building block for drug development, particularly in creating compounds that target specific biological pathways. Preliminary studies suggest that it may interact favorably with certain receptors, leading to potential therapeutic applications .

Industrial Applications

In industrial settings, 4-Bromo-1-methyl-2-(pentyloxy)benzene is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing products with specific functionalities, such as:

- Specialty Chemicals : Used as intermediates in synthesizing herbicides and other agrochemicals.

- Material Science : Investigated for its potential use in creating polymers with enhanced characteristics due to its hydrophobic pentyloxy group .

Case Studies and Research Findings

-

Antioxidant Properties :

A study published in Journal of Medicinal Chemistry highlighted the antioxidant activity of brominated aromatic compounds similar to 4-Bromo-1-methyl-2-(pentyloxy)benzene. The findings suggest its potential utility in developing new antioxidant therapies . -

Pharmacological Investigations :

Research conducted at a pharmaceutical lab explored the interactions of this compound with various biological targets. It was found to exhibit moderate affinity towards certain receptors involved in metabolic processes, indicating its potential role in drug design . -

Industrial Synthesis Efficiency :

A patent application detailed an efficient method for synthesizing derivatives of 4-bromoaniline using this compound as an intermediate. The method improved yield and reduced impurities significantly, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-(pentyloxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The pentyloxy group provides steric hindrance and electronic effects that further modulate the compound’s reactivity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

1-(Bromomethyl)-4-(pentyloxy)benzene (3a)

- Structure : Bromomethyl group at the para position instead of bromine and methyl.

- Synthesis : Synthesized via nucleophilic substitution with 97% yield .

- Physical Properties : Yellow solid; NMR data (δ 7.40–7.18 ppm for aromatic protons, δ 3.95 ppm for pentyloxy OCH₂) .

- Key Difference: The bromomethyl group enhances electrophilicity, making it reactive in coupling reactions (e.g., with phenols to form ethers) .

4-Bromo-1-Methyl-2-(Trifluoromethyl)Benzene (CAS 86845-27-4)

- Structure : Replaces pentyloxy with a trifluoromethyl (-CF₃) group.

- Properties : Liquid at room temperature; molecular weight 239.03 g/mol .

- Applications : Used in pharmaceuticals for metabolic stability due to the -CF₃ group .

- Key Difference : The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to the pentyloxy chain, altering solubility and reactivity in cross-coupling reactions.

4-Benzyloxy-2-bromo-1-methoxybenzene

- Structure : Benzyloxy and methoxy groups replace pentyloxy and methyl.

- Synthesis : Synthesized via acetyl protection, bromination, and benzylation .

Derivatives with Halogen Variations

Compounds derived from 1-(bromomethyl)-4-(pentyloxy)benzene () highlight the impact of halogen substituents:

- Reactivity Trend : Iodo derivatives (e.g., TBK47) exhibit higher reactivity in cross-coupling reactions due to weaker C-I bonds, whereas bromine offers a balance between stability and reactivity .

Alkoxy Chain Length Comparison

- Impact of Chain Length : Longer alkoxy chains (e.g., pentyloxy) increase hydrophobicity, making the compound more suitable for lipid-rich environments in drug delivery .

Crystallographic and Spectroscopic Comparisons

- NMR Shifts :

- Melting Points : Derivatives with rigid substituents (e.g., naphthyl in TBK48) exhibit higher melting points (103–105°C) compared to flexible chains .

Biological Activity

4-Bromo-1-methyl-2-(pentyloxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds. It features a bromine atom, a methyl group, and a pentyloxy substituent on a benzene ring, which influences its chemical properties and biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and its interactions with various biological systems.

Molecular Structure

- Molecular Formula : C11H15BrO

- Molecular Weight : 243.15 g/mol

-

Structural Representation :

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

The biological activity of 4-Bromo-1-methyl-2-(pentyloxy)benzene is primarily attributed to its ability to interact with various biomolecular targets. The presence of the bromine atom and the pentyloxy group enhances its reactivity, allowing it to participate in electrophilic substitution reactions and interact with nucleophiles within biological systems.

Antioxidant Activity

Research indicates that compounds similar to 4-Bromo-1-methyl-2-(pentyloxy)benzene exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that brominated aromatic compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 4-Bromo-1-methyl-2-(pentyloxy)benzene may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 4-Bromo-1-methyl-2-(pentyloxy)benzene on various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Case Studies

- Study on Antioxidant Activity : A study demonstrated that derivatives of brominated benzene compounds showed a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting that 4-Bromo-1-methyl-2-(pentyloxy)benzene could have similar effects .

- Anti-inflammatory Mechanisms : In a controlled experiment using macrophage cell lines, it was observed that treatment with compounds similar to 4-Bromo-1-methyl-2-(pentyloxy)benzene resulted in decreased expression of inflammatory markers .

- Cytotoxic Effects : A cytotoxicity assay on human cancer cell lines revealed that this compound could inhibit cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxic effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.